4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-5-3-2-4-9(12)10-8-11-13(14)15-6-7-17(11)16-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHNYLVMBYHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with 2-methoxyaniline in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by the electron-deficient pyrazine ring and the adjacent nitrogen atoms, which activate the site for displacement .
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | K₂CO₃, DMF, 80°C | 4-Amino derivative | 72 | |
| CH₃ONa | EtOH, reflux | 4-Methoxy derivative | 68 | |
| PhSH | DIPEA, DMSO, 100°C | 4-Phenylthio derivative | 61 |
Key findings :
-
Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile by the base, (2) attack at C4 with subsequent chloride elimination.
-
Yields are optimized with polar aprotic solvents (e.g., DMF) and temperatures ≥80°C .
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings, enabling diversification of the C4 position .
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | 4-Phenyl derivative | 85 |
| 4-CF₃-Phenyl | PdCl₂(dppf), CsF | DMF, 110°C | 4-(Trifluoromethylphenyl) derivative | 78 |
Mechanistic notes :
-
Oxidative addition of Pd⁰ to the C–Cl bond is rate-determining.
-
Electron-deficient boronic acids require higher temperatures (≥110°C) for efficient coupling .
Functionalization of the Methoxyphenyl Group
The 2-methoxyphenyl substituent undergoes electrophilic substitution and demethylation .
Electrophilic Bromination
| Reagent | Conditions | Position | Yield (%) |
|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, 0°C | Para to OMe | 89 |
| NBS, AIBN | CCl₄, reflux | Ortho to OMe | 63 |
Regioselectivity :
-
Bromination occurs preferentially para to the methoxy group due to its strong electron-donating effect .
-
Radical bromination (NBS/AIBN) targets the ortho position, driven by stability of the intermediate radical .
Demethylation
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | 2-Hydroxyphenyl derivative | 94 |
| HI (aq.) | AcOH, reflux | 2-Hydroxyphenyl derivative | 88 |
Applications :
Ring Expansion and Annulation
The pyrazolo[1,5-a]pyrazine core participates in cycloadditions and ring-expansion reactions .
[3+2] Cycloaddition with Nitrile Oxides
| Nitrile Oxide | Conditions | Product | Yield (%) |
|---|---|---|---|
| Mesitonitrile oxide | Toluene, 120°C | Fused isoxazoline derivative | 67 |
Mechanism :
-
The reaction proceeds via 1,3-dipolar cycloaddition, with the pyrazine nitrogen acting as a dipolarophile .
Oxidative Ring Expansion
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| mCPBA | CHCl₃, 25°C | Pyrazolo[5,1-c] oxazine | 58 |
Outcome :
Stability Under Acidic/Basic Conditions
The compound’s stability varies significantly with pH:
| Condition | Time (h) | Degradation (%) | Major Degradation Product |
|---|---|---|---|
| pH 1.0 | 24 | 92 | 2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-ol |
| pH 7.4 | 24 | 5 | – |
| pH 13.0 | 24 | 87 | Ring-opened hydrazine derivative |
Implications :
-
Acidic conditions promote hydrolysis of the C–Cl bond, while strong bases induce ring-opening via hydrazine elimination.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrazine core, which is substituted with both a chlorine atom and a methoxyphenyl group. Its molecular formula is C13H10ClN3O, with a molecular weight of approximately 259.69 g/mol. The structural attributes contribute to its diverse biological activities and reactivity patterns.
Antitumor Activity
Research has shown that compounds similar to 4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine exhibit significant antitumor properties. A study on pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness against various cancer cell lines, including MCF-7 and HCT-116. These compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Properties
Several derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and tested for antimicrobial activity. For instance, new pyrazolo derivatives were evaluated for their antibacterial and antifungal properties, showing promising results . The incorporation of the pyrazolo structure enhances the overall efficacy of these compounds against microbial pathogens.
Enzyme Inhibition
The structural characteristics of this compound make it a candidate for enzyme inhibition studies. Research indicates that pyrazolo derivatives can selectively inhibit key enzymes involved in cancer progression and inflammation . This property opens avenues for developing targeted therapies with reduced side effects.
Photophysical Properties
Recent studies have identified pyrazolo[1,5-a]pyrimidines as emerging fluorophores due to their favorable photophysical properties. These compounds can be utilized in optical applications such as bioimaging and as lipid droplet biomarkers in cancer research . The ability to modify the electronic properties through structural variations enhances their applicability in material science.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds to this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Similar core structure but different methoxy position | Potentially different biological activity due to substitution |
| 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazine | Lacks chlorine substitution | May exhibit different reactivity patterns |
| 4-Amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Contains an amino group instead of chlorine | Different pharmacological properties due to amino functionality |
Case Study 1: Synthesis and Biological Evaluation
A novel series of pyrazolo derivatives was synthesized using microwave-assisted methods. The resulting compounds were screened for their antimicrobial and antitumor activities. The study revealed that several derivatives exhibited potent activity against human cancer cell lines, indicating the potential for further development into therapeutic agents .
Case Study 2: Optical Applications
In another study focusing on the photophysical properties of pyrazolo derivatives, researchers demonstrated that specific modifications could enhance fluorescence intensity and stability. These findings suggest that such compounds could serve as effective probes in biological imaging applications .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 2-(2-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenol
- 3-Chloro-5-phenyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the chloro group provides a site for further functionalization .
Biological Activity
Overview of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
This compound is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is C12H10ClN3O. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a chloro group and a methoxyphenyl group, which may influence its biological activity.
Anticancer Activity
Research on similar pyrazolo compounds has shown that they can exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazolo derivatives often act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
- Case Study : A study on related pyrazolo compounds demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that this compound may have similar effects.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects:
- Inflammation Pathways : Some pyrazolo derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Research Findings : In vitro studies have indicated that certain pyrazolo compounds can significantly lower levels of inflammatory cytokines in cell cultures.
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives is another area of interest:
- Broad-Spectrum Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Case Studies : Research indicates that modifications in the pyrazolo structure can enhance antimicrobial efficacy, which may be applicable to this compound.
Data Table
Q & A
Q. What strategies mitigate tautomerism issues in NMR characterization?
- Methodological Answer :
- Solvent Choice : Use CDCl3 instead of DMSO-d6 to suppress aldehyde hydration .
- Additives : Introduce anhydrous MgSO4 to shift equilibrium toward the aldehyde form .
Biological Relevance
Q. How can 7-functionalized derivatives be applied in cancer drug discovery?
- Methodological Answer : Pyrazolo[1,5-a]pyrazine aldehydes serve as warheads for covalent kinase inhibitors. For example, compound CFI-402257 (pyrazolo[1,5-a]pyrimidine analog) inhibits TTK kinase (Ki = 0.1 nM) and shows oral bioavailability in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
